molecular formula C25H21Cl2N5O2S B11670337 N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11670337
M. Wt: 526.4 g/mol
InChI Key: PHDMLTLGZNXKQR-LQKURTRISA-N
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Description

This compound is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted at the 4-position with a phenyl group and at the 5-position with a 4-methoxyphenyl group. A sulfanyl (-S-) linker connects the triazole ring to an acetohydrazide moiety, which is further functionalized with a (1E)-1-(2,4-dichlorophenyl)ethylidene group. The 2,4-dichlorophenyl substituent introduces electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties, creating a balanced electronic profile. The compound’s synthesis likely involves condensation of a triazole thiol intermediate with a halogenated acetohydrazide precursor under acidic or basic conditions, as seen in analogous synthetic pathways .

Properties

Molecular Formula

C25H21Cl2N5O2S

Molecular Weight

526.4 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Cl2N5O2S/c1-16(21-13-10-18(26)14-22(21)27)28-29-23(33)15-35-25-31-30-24(17-8-11-20(34-2)12-9-17)32(25)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-16+

InChI Key

PHDMLTLGZNXKQR-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.

    Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone (in this case, 2,4-dichlorobenzaldehyde) under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions may target the triazole ring or the carbonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: May act as an inhibitor for specific enzymes.

Medicine

    Drug Development:

    Therapeutic Agents: Investigated for use as therapeutic agents in various diseases.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Triazole Core Modifications

  • N′-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide (): This analogue replaces the phenyl group at the 5-position of the triazole with a 4-(tert-butyl)phenyl group.
  • N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): The dichlorophenyl ethylidene group is replaced with a 4-(diethylamino)phenyl moiety.

Hydrazide and Substituent Variations

  • 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide ():
    This compound features a 4-chlorophenyl group on the triazole and a 3-methylphenylidene group on the hydrazide. The chlorine atom at the para position may enhance lipophilicity similarly to the target compound’s dichlorophenyl group, but the methyl substituent introduces steric effects distinct from the dichloro substitution .

  • Compounds ZE-4b, ZE-4c, ZE-5a, ZE-5b (): These derivatives replace the 4-methoxyphenyl group with pyridyl, fluorophenyl, or cyclohexyl groups. For example, ZE-4c includes a fluorophenyl substituent, which combines electron-withdrawing and hydrophobic properties, differing from the methoxy group’s electron-donating character .

Biological Activity

N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure features a triazole ring and various functional groups that may interact with different biological targets, making it a promising candidate in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Core Structure : Contains a triazole ring and a hydrazide moiety.
  • Functional Groups : Includes dichlorophenyl and methoxyphenyl groups, which are significant for biological activity.
Structural Feature Description
Triazole RingEnhances interaction with biological targets
Dichlorophenyl GroupPotential for anticancer activity
Methoxyphenyl GroupMay contribute to anti-inflammatory properties

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The presence of the triazole ring is particularly noteworthy as it has been associated with anticancer activity in similar compounds.
  • Anti-inflammatory Effects : Compounds with methoxy substitutions often exhibit anti-inflammatory properties. This suggests that this compound could potentially reduce inflammation through its interactions with inflammatory pathways.
  • Antifungal Activity : Some derivatives of triazole compounds have shown antifungal properties, indicating that this compound may also have applications in treating fungal infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, interaction studies have revealed that it can bind to various molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticancer Activity : A study demonstrated that derivatives of triazole compounds exhibited significant cytotoxic effects against breast cancer cell lines. The specific role of the triazole ring was highlighted as crucial for this activity .
  • Anti-inflammatory Research : Another research article indicated that triazole derivatives could effectively inhibit NF-kB activation in macrophages, suggesting potential anti-inflammatory applications .
  • Antifungal Efficacy : Research on similar compounds has shown promising antifungal activity against Candida species, indicating that this compound may also possess antifungal properties .

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